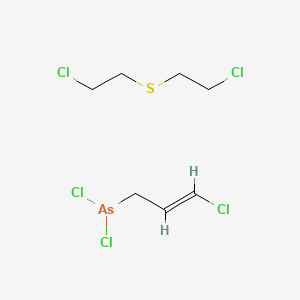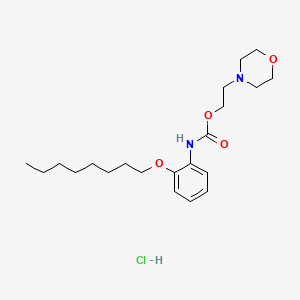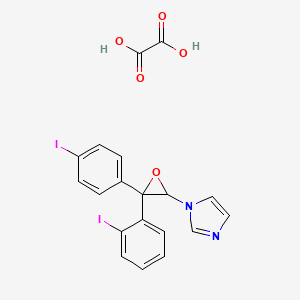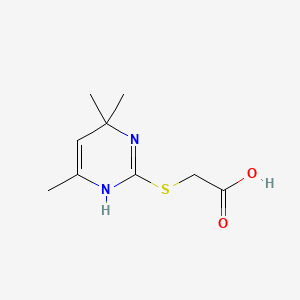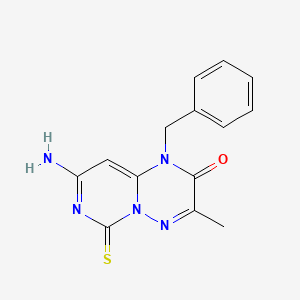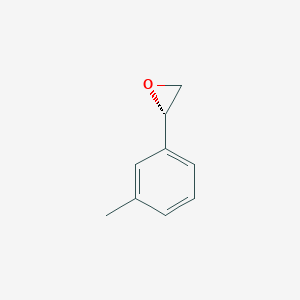
(2R)-2-(3-Methylphenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3-Methylphenyl)oxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether structure, which imparts significant reactivity due to ring strain. This particular compound features a 3-methylphenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Methylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve enantioselectivity. The reaction conditions often include a titanium-based catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral ligand such as diethyl tartrate.
Industrial Production Methods
On an industrial scale, this compound can be produced through the oxidation of styrene derivatives using peracids like m-chloroperbenzoic acid (m-CPBA). This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-Methylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under mild conditions.
Major Products
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Functionalized Epoxides: Produced via nucleophilic substitution.
Scientific Research Applications
(2R)-2-(3-Methylphenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Employed in the production of polymers, resins, and other materials.
Mechanism of Action
The reactivity of (2R)-2-(3-Methylphenyl)oxirane is primarily due to the strained three-membered ring of the oxirane. This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(3-Methylphenyl)oxirane: The enantiomer of (2R)-2-(3-Methylphenyl)oxirane, differing in the spatial arrangement of atoms.
Styrene Oxide: Lacks the methyl group on the phenyl ring, making it less sterically hindered.
Phenyl Oxirane: Similar structure but without the methyl substitution.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the 3-methylphenyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for enantioselective synthesis and specialized applications in various fields.
Properties
CAS No. |
132073-81-5 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
(2R)-2-(3-methylphenyl)oxirane |
InChI |
InChI=1S/C9H10O/c1-7-3-2-4-8(5-7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |
InChI Key |
HLGUPCNLTKMZDU-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H]2CO2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



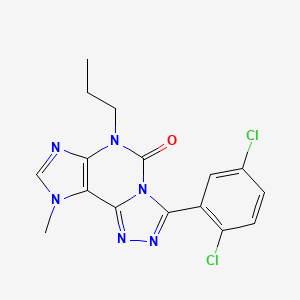

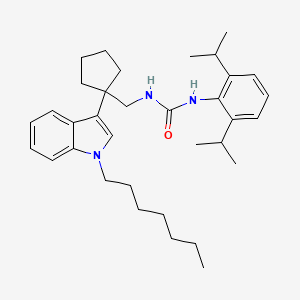

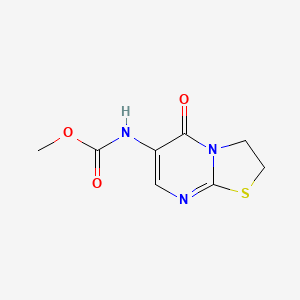
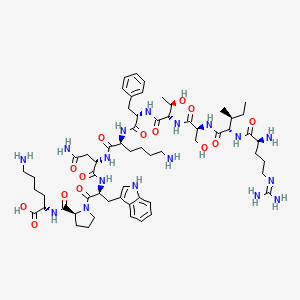
![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)
